molecular formula C16H21N5O3 B13425339 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid

Cat. No.: B13425339
M. Wt: 331.37 g/mol
InChI Key: NMGRKBVNLVHWSQ-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives These compounds are known for their significant biological activities, particularly as inhibitors of protein kinases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling and regulation. This makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential to treat various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its ability to inhibit specific protein kinases makes it a promising drug candidate.

Industry

Industrially, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves the inhibition of protein kinases. These enzymes are responsible for the phosphorylation of proteins, a process that regulates various cellular activities. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3R,4R)-4-methyl piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

What sets 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid apart is its specific substitution pattern and the presence of the oxopropanoic acid group. These features contribute to its unique biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoic acid

InChI

InChI=1S/C16H21N5O3/c1-10-4-6-21(13(22)7-14(23)24)8-12(10)20(2)16-11-3-5-17-15(11)18-9-19-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H,23,24)(H,17,18,19)/t10-,12+/m1/s1

InChI Key

NMGRKBVNLVHWSQ-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.